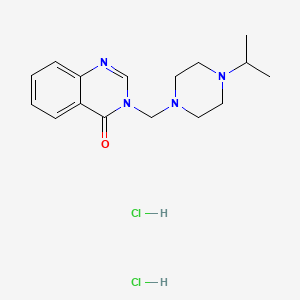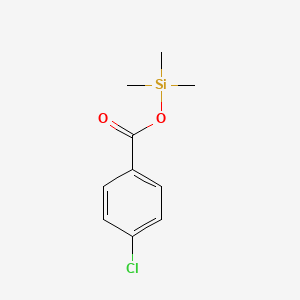![molecular formula C13H11Cl2N3O2 B13780663 3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a dichlorophenyl group, and a pyrimidinyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with the pyrimidinyl intermediate.
Formation of the Propanoic Acid Backbone: The final step involves the addition of the propanoic acid moiety through a coupling reaction, often using reagents like diethyl malonate or similar compounds under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Mono-chlorinated or dechlorinated derivatives.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the dichlorophenyl and pyrimidinyl groups contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-3-(2,4-dichlorophenyl)propanoic acid
- 3-amino-3-(3,4-dichlorophenyl)propanoic acid
- 3-(2,5-dichlorophenyl)propanoic acid
Uniqueness
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid is unique due to the presence of the pyrimidinyl group, which distinguishes it from other similar compounds. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H11Cl2N3O2 |
|---|---|
Peso molecular |
312.15 g/mol |
Nombre IUPAC |
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-8-1-2-9(10(15)3-8)13-17-5-7(6-18-13)11(16)4-12(19)20/h1-3,5-6,11H,4,16H2,(H,19,20) |
Clave InChI |
SJDQGXVSKNCBOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


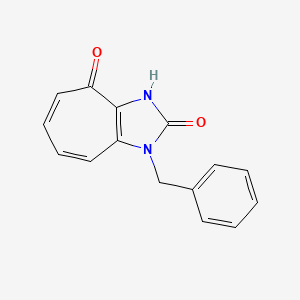

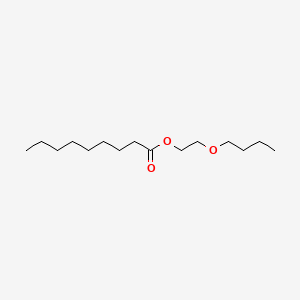
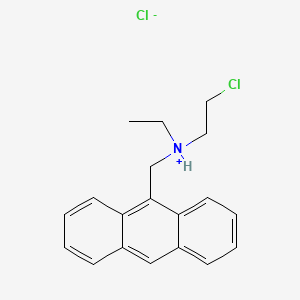



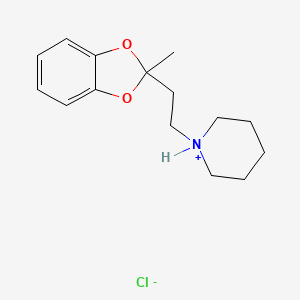
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)


